molecular formula C17H12F3N3O2 B2904248 4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-38-4

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Katalognummer: B2904248
CAS-Nummer: 946260-38-4
Molekulargewicht: 347.297
InChI-Schlüssel: BAZYYCFGYJMVGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H12F3N3O2 and its molecular weight is 347.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Imaging and Radioligand Development

Quinoline-2-carboxamide derivatives, such as "N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide," have been developed as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) using positron emission tomography (PET). These compounds, through the process of N-methylation, showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of novel ALK5 inhibitors, which are structurally related to the mentioned compound, have been studied for their potential to suppress renal and hepatic fibrosis and exert anti-metastatic effects. One such compound, "3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide" (IN-1130), showed significant oral bioavailability and distribution into liver, kidneys, and lungs, indicating its potential as an oral anti-fibrotic drug (Kim et al., 2008).

Synthesis of Novel Therapeutic Agents

Research on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, starting from compounds such as "4-hydrazino-8-(trifluoromethyl)quinoline," has yielded potential antimicrobial agents. These synthetic pathways involve reactions with ethoxymethylenecyanoacetate and ethoxymethylenemalononitrile, leading to compounds with significant antibacterial and antifungal activities (Holla et al., 2006).

Complexes for Photocatalytic and Magnetic Properties

The introduction of a quinoline–imidazole–monoamide ligand into reaction systems has resulted in the synthesis of octamolybdate-based complexes with promising electrocatalytic, photocatalytic, and magnetic properties. These complexes have shown potential in reducing inorganic bromate, nitrite, and hydrogen peroxide, as well as oxidizing ascorbic acid, suggesting their application in environmental and analytical chemistry (Li et al., 2020).

Eigenschaften

IUPAC Name

N-(3-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-9-4-3-7-21-15(9)23-16(25)11-8-22-13-10(14(11)24)5-2-6-12(13)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZYYCFGYJMVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.